methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate
Overview
Description
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a complex organic compound that features an imidazole ring, a benzoate ester, and a sulfanylacetamido linkage
Mechanism of Action
Target of Action
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is a compound that belongs to the class of imidazole-containing compounds . Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .
Mode of Action
It is known that imidazole derivatives interact with various biological targets due to their versatile chemical structure
Biochemical Pathways
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways. The downstream effects of these interactions would depend on the specific targets and the nature of the interactions.
Result of Action
Given the broad range of biological activities exhibited by imidazole derivatives , it can be inferred that this compound may have multiple effects at the molecular and cellular levels.
Biochemical Analysis
Biochemical Properties
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate plays a significant role in biochemical reactions due to its imidazole moiety. The imidazole ring can interact with various enzymes and proteins, often acting as a ligand or inhibitor. For instance, imidazole-containing compounds are known to inhibit cytochrome P450 enzymes, which are crucial for drug metabolism . Additionally, the sulfanyl group in the compound can form disulfide bonds with cysteine residues in proteins, potentially altering their function and stability.
Cellular Effects
This compound influences various cellular processes. It can modulate cell signaling pathways by interacting with key signaling molecules, such as kinases and phosphatases. This compound may also affect gene expression by binding to transcription factors or altering chromatin structure. Furthermore, its impact on cellular metabolism could be significant, as imidazole derivatives are known to interfere with metabolic enzymes and pathways .
Molecular Mechanism
The molecular mechanism of action of this compound involves several key interactions. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. Additionally, the compound’s sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. These interactions can result in changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that imidazole derivatives can degrade under certain conditions, leading to a loss of activity . Long-term exposure to this compound may result in adaptive cellular responses, such as changes in gene expression and protein levels.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or antimicrobial activity. At high doses, it could cause toxic or adverse effects, including liver and kidney damage. Threshold effects are often observed, where a specific dosage range is required to achieve the desired biological activity without causing toxicity .
Metabolic Pathways
This compound is involved in several metabolic pathways. It can be metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites may retain biological activity or be further processed for excretion. The compound’s interaction with metabolic enzymes can also affect metabolic flux and alter the levels of key metabolites .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound can be transported by specific transporters or binding proteins, which facilitate its uptake and distribution. Its localization within cells can affect its biological activity, as it may accumulate in specific compartments or organelles .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. This localization can enhance its interactions with specific biomolecules and modulate its biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate typically involves multiple steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of appropriate precursors such as glyoxal and ammonia.
Attachment of the Sulfanylacetamido Group: This step involves the reaction of the imidazole derivative with a sulfanylacetamido precursor under controlled conditions.
Esterification: The final step involves the esterification of the benzoic acid derivative to form the methyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols, amines.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
Chemistry
The compound is used as a building block in organic synthesis, particularly in the formation of more complex molecules .
Biology
In biological research, it can be used to study enzyme interactions and as a probe for biochemical pathways .
Medicine
The compound has potential therapeutic applications due to its imidazole ring, which is a common motif in many pharmaceuticals .
Industry
In the industrial sector, it can be used in the synthesis of polymers and other advanced materials .
Comparison with Similar Compounds
Similar Compounds
Clemizole: An antihistaminic agent with a similar imidazole ring.
Omeprazole: An antiulcer drug that also contains an imidazole ring.
Metronidazole: An antibacterial and antiprotozoal agent with an imidazole core.
Uniqueness
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate is unique due to its combination of an imidazole ring, a sulfanylacetamido linkage, and a benzoate ester. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Biological Activity
Methyl 4-{2-[(1-methyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]acetamido}benzoate, a compound with a complex structure, has garnered attention for its potential biological activities, particularly in the field of medicinal chemistry. This article explores its synthesis, molecular mechanisms, and biological effects, supported by relevant case studies and research findings.
Structural Overview
The compound is characterized by the following structural formula:
- Molecular Formula : C18H20N4O2S
- Molecular Weight : 381.45 g/mol
- CAS Number : 483309-96-2
Synthesis
The synthesis of this compound involves several key steps:
- Formation of the Imidazole Ring : The imidazole ring is synthesized through cyclization reactions involving appropriate precursors.
- Attachment of the Sulfanyl Group : The sulfanyl group is introduced via reaction with a sulfanylacetamido precursor.
- Esterification : The final step involves esterification to form the methyl ester derivative.
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their catalytic activity. This mechanism is crucial for compounds targeting enzymes involved in cancer and metabolic diseases.
- Covalent Bond Formation : The sulfanyl group can form covalent bonds with thiol groups in proteins, leading to enzyme inhibition or activation. This interaction can alter gene expression and cellular function, impacting processes such as apoptosis and cell proliferation.
Anticancer Properties
Research indicates that derivatives of imidazole compounds exhibit notable anticancer activity. A study focused on related imidazole derivatives demonstrated significant cytotoxicity against various cancer cell lines, including colon (HT-29) and breast (MCF-7) carcinoma cells. The most active compounds showed considerable inhibition of DNA synthesis and induced apoptosis in cancer cells .
Compound | Cell Line | Cytotoxicity (IC50) |
---|---|---|
11 | HT-29 | Low µM |
12 | MCF-7 | Moderate µM |
13 | HT-29 | Significant µM |
Mechanistic Insights
The anticancer effects are believed to arise from multiple pathways:
- DNA Damage Induction : Compounds similar to this compound have been shown to cause DNA fragmentation in cancer cells, indicating a potential mechanism for inducing apoptosis .
- Inhibition of Cell Proliferation : The compound's ability to inhibit key enzymes involved in cell cycle regulation contributes to its anticancer properties.
Case Studies
Several studies have explored the biological activity of compounds structurally similar to this compound:
- Study on Imidazole Derivatives : A comprehensive evaluation revealed that imidazole derivatives could significantly reduce tumor growth in xenograft models, demonstrating their potential as therapeutic agents in oncology .
- PTP1B Inhibition : Related compounds have been identified as potent inhibitors of protein tyrosine phosphatase 1B (PTP1B), which plays a role in insulin signaling and glucose metabolism. These findings suggest that this compound may also have implications in diabetes management .
Properties
IUPAC Name |
methyl 4-[[2-(1-methyl-5-phenylimidazol-2-yl)sulfanylacetyl]amino]benzoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O3S/c1-23-17(14-6-4-3-5-7-14)12-21-20(23)27-13-18(24)22-16-10-8-15(9-11-16)19(25)26-2/h3-12H,13H2,1-2H3,(H,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBIPTBSDOCKRFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)C(=O)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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